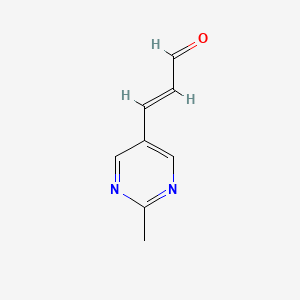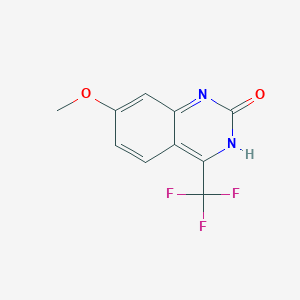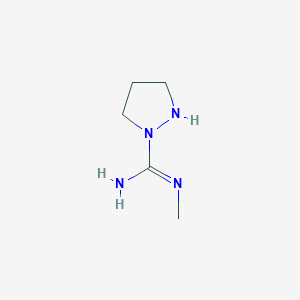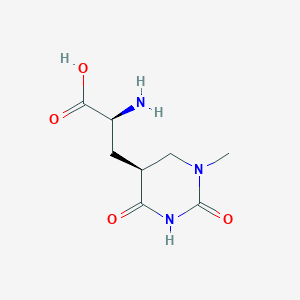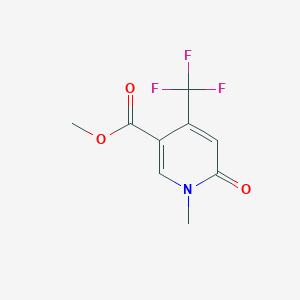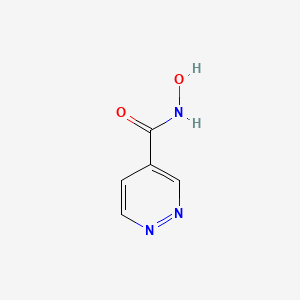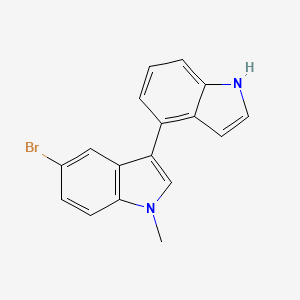
5-Bromo-1-methyl-1H,1'H-3,4'-biindole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-1-methyl-1H,1’H-3,4’-biindole is a heterocyclic compound that features a bromine atom and a methyl group attached to an indole framework Indoles are significant in organic chemistry due to their presence in many natural products and pharmaceuticals
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-methyl-1H,1’H-3,4’-biindole typically involves the bromination of 1-methylindole followed by a coupling reaction to form the biindole structure. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the coupling reaction may be facilitated by a palladium catalyst under inert atmosphere .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, cost, and efficiency. The use of continuous flow reactors and automated synthesis could be potential methods for industrial production.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-1-methyl-1H,1’H-3,4’-biindole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The indole framework can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized indoles, while oxidation and reduction can lead to different oxidation states of the indole ring .
Aplicaciones Científicas De Investigación
5-Bromo-1-methyl-1H,1’H-3,4’-biindole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 5-Bromo-1-methyl-1H,1’H-3,4’-biindole involves its interaction with various molecular targets, depending on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets can vary, but the indole framework is known to interact with a variety of biological molecules .
Comparación Con Compuestos Similares
Similar Compounds
1-Methylindole: Lacks the bromine atom, making it less reactive in certain substitution reactions.
5-Bromoindole: Lacks the methyl group, which can affect its reactivity and biological activity.
1H-Indole-3-carboxaldehyde: Contains an aldehyde group, making it more reactive in condensation reactions.
Uniqueness
5-Bromo-1-methyl-1H,1’H-3,4’-biindole is unique due to the presence of both a bromine atom and a methyl group, which can significantly influence its reactivity and interactions in chemical and biological systems. This dual substitution pattern makes it a versatile compound for various applications .
Propiedades
Número CAS |
89346-31-6 |
|---|---|
Fórmula molecular |
C17H13BrN2 |
Peso molecular |
325.2 g/mol |
Nombre IUPAC |
5-bromo-3-(1H-indol-4-yl)-1-methylindole |
InChI |
InChI=1S/C17H13BrN2/c1-20-10-15(14-9-11(18)5-6-17(14)20)12-3-2-4-16-13(12)7-8-19-16/h2-10,19H,1H3 |
Clave InChI |
VZIHKGJQDGHLQA-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C2=C1C=CC(=C2)Br)C3=C4C=CNC4=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Benzo[d]thiazol-2-yl)-5-methyl-1,3,4-oxadiazole](/img/structure/B13110849.png)
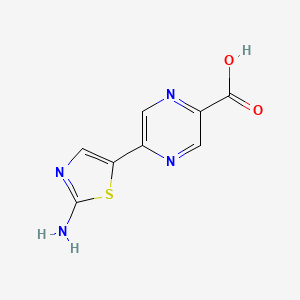
![(2Z)-2-[3-(4-methylphenyl)-1,3-thiazolidin-2-ylidene]-2-phenylsulfanylacetonitrile](/img/structure/B13110873.png)
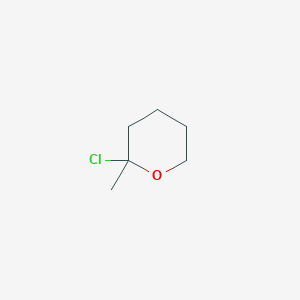
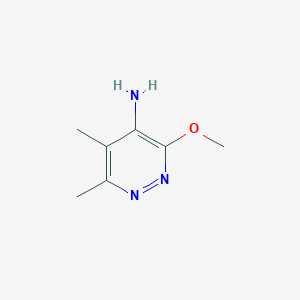
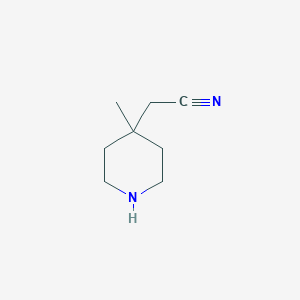
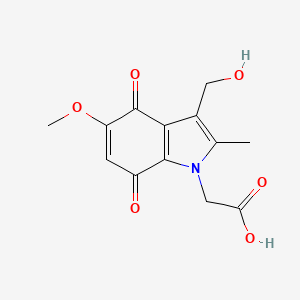
![2-(2-Ethylhexyl)-4,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[d][1,2,3]triazole](/img/structure/B13110908.png)
